5-bromo-7-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione
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Overview
Description
5-bromo-7-methyl-1-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione is a synthetic indole derivative. Indole derivatives are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-methyl-1-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione typically involves multiple steps, including bromination, methylation, and coupling reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-7-methyl-1-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
5-bromo-7-methyl-1-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-7-methyl-1-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, leading to the modulation of cellular processes. For example, it may inhibit enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-methyl-2-pentene
- 5-bromo-7-methyl-1H-indazole
- 4-methylphenoxyethyl derivatives
Uniqueness
Compared to similar compounds, 5-bromo-7-methyl-1-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific substitution pattern and the presence of both bromine and methylphenoxyethyl groups. These structural features contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C18H16BrNO3 |
---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
5-bromo-7-methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione |
InChI |
InChI=1S/C18H16BrNO3/c1-11-3-5-14(6-4-11)23-8-7-20-16-12(2)9-13(19)10-15(16)17(21)18(20)22/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
FOSZBUBMCLYBCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3C)Br)C(=O)C2=O |
Origin of Product |
United States |
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